4,6-Diphenyl-2H-1,3-thiazine-2-thione
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Overview
Description
4,6-Diphenyl-2H-1,3-thiazine-2-thione is a heterocyclic compound that features a thiazine ring with two phenyl groups attached at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2H-1,3-thiazine-2-thione typically involves multicomponent reactions. One common method is the reaction of in situ-generated 1-azadienes with carbon disulfide. This reaction is often carried out under microwave irradiation at 120°C in dichloromethane, leading to the formation of the desired thiazine-2-thione .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of multicomponent reactions and microwave-assisted synthesis suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-2H-1,3-thiazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
4,6-Diphenyl-2H-1,3-thiazine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2H-1,3-thiazine-2-thione involves its ability to act as a masked 1-azadiene. This property allows it to participate in various chemical reactions, such as the aza-Diels-Alder reaction, leading to the formation of complex heterocyclic frameworks. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
3,6-Dihydro-2H-1,3-thiazine-2-thiones: These compounds share a similar thiazine ring structure but differ in their substituents.
4,6-Diphenyl-2-pyrimidinyl derivatives: These compounds have a pyrimidine ring instead of a thiazine ring
Uniqueness: 4,6-Diphenyl-2H-1,3-thiazine-2-thione is unique due to its ability to act as a masked 1-azadiene, which allows it to participate in a wide range of chemical reactions. This property, combined with its phenyl substituents, makes it a versatile and valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
84512-72-1 |
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Molecular Formula |
C16H11NS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4,6-diphenyl-1,3-thiazine-2-thione |
InChI |
InChI=1S/C16H11NS2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
XJUVEWADHSDHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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